molecular formula C16H14ClN5O3 B2554887 5-chloro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide CAS No. 1396561-14-0

5-chloro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Cat. No.: B2554887
CAS No.: 1396561-14-0
M. Wt: 359.77
InChI Key: IBSILCDZLMVBSB-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a benzamide derivative characterized by a methoxy-substituted benzoyl group and a tetrazole-containing phenyl ring. This compound shares structural motifs with kinase inhibitors and antimicrobial agents, making it a subject of interest in medicinal chemistry .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O3/c1-21-16(24)22(20-19-21)12-6-4-11(5-7-12)18-15(23)13-9-10(17)3-8-14(13)25-2/h3-9H,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSILCDZLMVBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamide Derivatives

Substituent Variations on the Benzamide Core

The target compound differs from analogs primarily in the substituents on the phenyl rings. Key comparisons include:

Compound Name R1 (Benzamide Substituent) R2 (Phenyl Substituent) Key Features
Target Compound 5-Cl, 2-OCH3 4-(4-Me-5-oxo-tetrazol-1-yl) Tetrazole enhances polarity; methoxy improves lipophilicity .
5-Chloro-2-methoxy-N-(4-(CF3)phenyl)benzamide (14) 5-Cl, 2-OCH3 4-CF3 Trifluoromethyl increases electronegativity but reduces metabolic stability .
5-Fluoro-2-hydroxy-N-(4-(CF3)phenyl)benzamide (12) 5-F, 2-OH 4-CF3 Hydroxy group may improve hydrogen bonding but lower cell permeability .
CGI-1746 (BTK Inhibitor) 4-(tert-butyl) Complex pyrazine and morpholine Bulky tert-butyl and morpholine groups enhance kinase selectivity .

Key Observations :

  • The tetrazole group in the target compound introduces a polar, aromatic heterocycle, contrasting with the electron-withdrawing CF3 group in compound 13. This difference may influence solubility and target engagement .
Heterocyclic Modifications

The tetrazole ring distinguishes the target compound from analogs with alternative heterocycles:

Compound Heterocycle Type Biological Relevance
Target Compound Tetrazole Stabilizes charge; resistant to metabolic oxidation .
N-(5-Isoxazol-5-yl-thiadiazol-2-ylidene)-benzamide (6) Isoxazole and thiadiazole Dual heterocycles may enhance antimicrobial activity .
8a (Pyridine-thiadiazole hybrid) Pyridine and thiadiazole Pyridine nitrogen participates in metal chelation .

Key Observations :

  • Tetrazoles are bioisosteres for carboxylic acids, offering improved bioavailability compared to isoxazole or thiadiazole derivatives .
  • Thiadiazole-containing compounds (e.g., 6, 8a) exhibit broader antimicrobial activity, suggesting the target compound’s tetrazole may narrow its biological spectrum .

Key Observations :

  • High yields (70–80%) are achievable for benzamide derivatives using standardized coupling protocols .
  • Tetrazole-containing anilines may require specialized handling due to their sensitivity to acidic/basic conditions .

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